Sodium 2-(5-bromopyrimidin-4-yl)acetate Sodium 2-(5-bromopyrimidin-4-yl)acetate
Brand Name: Vulcanchem
CAS No.: 1803611-95-1
VCID: VC2730095
InChI: InChI=1S/C6H5BrN2O2.Na/c7-4-2-8-3-9-5(4)1-6(10)11;/h2-3H,1H2,(H,10,11);/q;+1/p-1
SMILES: C1=C(C(=NC=N1)CC(=O)[O-])Br.[Na+]
Molecular Formula: C6H4BrN2NaO2
Molecular Weight: 239 g/mol

Sodium 2-(5-bromopyrimidin-4-yl)acetate

CAS No.: 1803611-95-1

Cat. No.: VC2730095

Molecular Formula: C6H4BrN2NaO2

Molecular Weight: 239 g/mol

* For research use only. Not for human or veterinary use.

Sodium 2-(5-bromopyrimidin-4-yl)acetate - 1803611-95-1

Specification

CAS No. 1803611-95-1
Molecular Formula C6H4BrN2NaO2
Molecular Weight 239 g/mol
IUPAC Name sodium;2-(5-bromopyrimidin-4-yl)acetate
Standard InChI InChI=1S/C6H5BrN2O2.Na/c7-4-2-8-3-9-5(4)1-6(10)11;/h2-3H,1H2,(H,10,11);/q;+1/p-1
Standard InChI Key OMBZVUFCLOBSBV-UHFFFAOYSA-M
SMILES C1=C(C(=NC=N1)CC(=O)[O-])Br.[Na+]
Canonical SMILES C1=C(C(=NC=N1)CC(=O)[O-])Br.[Na+]

Introduction

Chemical Identity and Basic Properties

Sodium 2-(5-bromopyrimidin-4-yl)acetate is characterized by its unique molecular structure featuring a brominated pyrimidine ring connected to an acetate group with sodium as the counterion. It is formally recognized as the sodium salt of 2-(5-bromopyrimidin-4-yl)acetic acid.

Identification Data

The compound possesses several key identifiers that facilitate its recognition in chemical databases and literature:

ParameterValue
Chemical NameSodium 2-(5-bromopyrimidin-4-yl)acetate
Synonyms4-Pyrimidineacetic acid, 5-bromo-, sodium salt (1:1)
CAS Number1803611-95-1
Molecular FormulaC₆H₄BrN₂NaO₂
Molecular Weight239.00 g/mol
European Community (EC) Number847-338-2
PubChem CID86346245

This compound is distinct from the structurally similar sodium 2-(5-bromopyrimidin-2-yl)acetate (CAS: 2055841-00-2), which has the acetate group positioned at the 2-position rather than the 4-position of the pyrimidine ring .

Structural Features and Chemical Relationships

The molecular structure of sodium 2-(5-bromopyrimidin-4-yl)acetate consists of a pyrimidine ring with a bromine atom at the 5-position and an acetate group (as sodium salt) attached to the 4-position.

Structural Representation

The structure can be digitally represented in various formats:

RepresentationCode
SMILESC1=C(C(=NC=N1)CC(=O)[O-])Br.[Na+]
InChIInChI=1S/C6H5BrN2O2.Na/c7-4-2-8-3-9-5(4)1-6(10)11;/h2-3H,1H2,(H,10,11);/q;+1/p-1
InChIKeyOMBZVUFCLOBSBV-UHFFFAOYSA-M

Parent Compound

The parent acid of this sodium salt is 2-(5-bromopyrimidin-4-yl)acetic acid (C₆H₅BrN₂O₂), which possesses a free carboxylic acid group instead of the carboxylate salt .

Physical and Chemical Properties

The physical and chemical properties of sodium 2-(5-bromopyrimidin-4-yl)acetate contribute to its behavior in chemical reactions and biological systems.

Physical Properties

PropertyValue
Physical StateSolid
Exact Mass237.93538 Da
Monoisotopic Mass237.93538 Da
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count4
Rotatable Bond Count2

Collision Cross Section Data

The predicted collision cross section data for the parent acid, which may be indicative for the sodium salt, includes various adducts :

Adductm/zPredicted CCS (Ų)
[M+H]+216.96073135.7
[M+Na]+238.94267138.8
[M+NH4]+233.98727139.2
[M+K]+254.91661140.1
[M-H]-214.94617134.2
[M+Na-2H]-236.92812138.8
[M]+215.95290134.3
[M]-215.95400134.3

Applications and Research Significance

Pharmaceutical Applications

Sodium 2-(5-bromopyrimidin-4-yl)acetate represents a valuable scaffold for pharmaceutical research. Related bromopyrimidine compounds have shown significant biological activities:

  • Similar compounds have been explored for their affinity to endothelin receptors, demonstrating improved pharmacokinetic properties and in vivo efficacy .

  • The compound's structure makes it a potential building block for developing therapeutic agents targeting various biological pathways.

Chemical Building Block

The compound is described as a "versatile small molecule scaffold" , indicating its utility in chemical synthesis:

  • The bromine substituent allows for further functionalization through various cross-coupling reactions.

  • The acetate group provides a handle for additional chemical transformations.

  • The pyrimidine core represents a privileged structure in medicinal chemistry, found in numerous bioactive compounds.

Related Compounds and Derivatives

Salt Variations

Different salt forms of 2-(5-bromopyrimidin-4-yl)acetic acid exhibit varying properties:

CompoundMolecular FormulaMolecular Weight (g/mol)
Sodium 2-(5-bromopyrimidin-4-yl)acetateC₆H₄BrN₂NaO₂239.00
Lithium 2-(5-bromopyrimidin-4-yl)acetateC₆H₄BrLiN₂O₂223.00
2-(5-Bromopyrimidin-4-yl)acetic acid (parent)C₆H₅BrN₂O₂217.02

Structural Analogs

Several compounds share structural similarities with sodium 2-(5-bromopyrimidin-4-yl)acetate:

  • Sodium 2-(5-bromopyrimidin-2-yl)acetate (positional isomer)

  • 5-(4-Bromophenyl)-4,6-dichloropyrimidine (different pyrimidine derivative)

  • 4-Aryl-5-alkynylpyrimidines (functionalized pyrimidines)

These related compounds provide context for understanding the chemical space occupied by sodium 2-(5-bromopyrimidin-4-yl)acetate and suggest potential structural modifications for developing compounds with enhanced properties.

QuantityApproximate Price (EUR)Source
50 mg666.00CymitQuimica
500 mg1,853.00CymitQuimica

The relatively high price suggests specialized synthesis and purification processes, consistent with its status as a research chemical rather than a bulk commodity.

Hazard ClassificationDescription
Acute Toxicity, Category 4Harmful if swallowed
Skin Irritation, Category 2Causes skin irritation
Eye Irritation, Category 2ACauses serious eye irritation
Specific Target Organ Toxicity, Single Exposure, Category 3May cause respiratory irritation

Appropriate handling procedures should include:

  • Use of personal protective equipment

  • Adequate ventilation

  • Avoidance of dust formation

  • Prevention of contact with skin and eyes

Research Directions and Future Perspectives

Gaps in Current Knowledge

Several aspects of sodium 2-(5-bromopyrimidin-4-yl)acetate warrant further investigation:

  • Detailed synthesis and optimization procedures

  • Comprehensive biological activity profiling

  • Crystal structure determination

  • Reaction mechanism studies for transformations involving this compound

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